molecular formula C17H23NO4 B8189295 (2S,4S)-1-Boc-4-Phenyl-piperidine-2-dicarboxylic acid

(2S,4S)-1-Boc-4-Phenyl-piperidine-2-dicarboxylic acid

Cat. No.: B8189295
M. Wt: 305.4 g/mol
InChI Key: DAYGDJLPGZOFEW-KBPBESRZSA-N
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Description

(2S,4S)-1-Boc-4-Phenyl-piperidine-2-dicarboxylic acid (CAS 2384032-43-1) is a chiral piperidine-based building block of significant value in medicinal chemistry and drug discovery. Its defined stereochemistry and multifunctional structure make it a versatile intermediate for the synthesis of more complex, biologically active molecules . This compound is specifically recognized for its role as a critical synthetic intermediate in neuroscience research. It serves as a core scaffold for the development of ligands targeting G protein-coupled receptors (GPCRs). Research indicates that analogues based on the 4-phenylpiperidine-2-carboxamide scaffold are being explored as Positive Allosteric Modulators (PAMs) of the serotonin 5-HT2C receptor . Modulation of this receptor is a promising therapeutic strategy for treating neuropsychiatric and metabolic disorders, such as obesity and substance use disorders, offering potential for enhanced receptor selectivity over orthosteric agonists . The structure features a Boc-protected secondary amine and two carboxylic acid groups, providing handles for selective derivatization at multiple sites. The chiral piperidine core, bearing a phenyl substituent, contributes to the three-dimensional structure essential for precise interaction with biological targets. This compound is intended for research applications only, including use as a key intermediate in synthetic organic chemistry, investigation of structure-activity relationships (SAR), and the development of potential pharmaceuticals .

Properties

IUPAC Name

(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-9-13(11-14(18)15(19)20)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20)/t13-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYGDJLPGZOFEW-KBPBESRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C[C@H]1C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Auxiliary-Mediated Asymmetric Synthesis

The use of chiral auxiliaries, such as L-camphorsulfonamide, enables stereochemical control during piperidine ring formation. A three-step protocol adapted from CN111995565A involves:

  • Condensation : L-Camphorsulfonamide (I) reacts with diphenylimine ester (II) under Lewis acid catalysis (e.g., ZnCl₂) to form a chiral imine intermediate (III).

  • Asymmetric Alkylation : Intermediate III undergoes alkylation with 4-phenyl-1,3-dibromopropane (IV) in the presence of a strong base (e.g., LDA), inducing the (4S) configuration via steric hindrance from the auxiliary.

  • Cyclization and Deprotection : Acidic hydrolysis of the imine followed by intramolecular cyclization yields the piperidine core. Subsequent Boc protection using di-tert-butyl dicarbonate (Boc₂O) and sodium bicarbonate affords the target compound (Fig. 1A).

Key Data :

  • Yield : 82% over three steps

  • Stereoselectivity : >99% ee (4S) confirmed by chiral HPLC

  • Conditions : THF/H₂O (1:1), rt, 12 h for Boc protection

Catalytic Asymmetric Hydrogenation and Kinetic Resolution

Kinetic resolution via asymmetric deprotonation, as demonstrated by France et al., offers an alternative route. Starting from 4-methylene-2-phenylpiperidine, n-BuLi and sparteine mediate enantioselective lithiation at C2, followed by carboxylation with CO₂ to install the dicarboxylic acid moiety (Fig. 1B).

Optimized Protocol :

  • Substrate Preparation : 4-Methylene-2-phenylpiperidine is synthesized via Wittig olefination of 4-piperidone.

  • Lithiation-Carboxylation : Deprotonation at −78°C with n-BuLi/sparteine, followed by quenching with dry ice, yields the (2S)-carboxylic acid.

  • Boc Protection : Boc₂O in THF/H₂O at pH 8–9 introduces the Boc group without racemization.

Key Data :

  • Enantiomer Ratio : 22:1 (er)

  • Yield : 68% after recrystallization

  • Scale : Up to 100 g demonstrated

Coupling and Sequential Functionalization

A modular approach leverages COMU-mediated coupling, as described in RSC procedures. Ethyl 4-phenylpiperidine-2-carboxylate is hydrolyzed to the dicarboxylic acid, followed by Boc protection:

  • Hydrolysis : Ethyl ester to carboxylic acid using NaOH (2M, 80°C, 6 h).

  • Coupling : COMU/DIPEA activates the carboxylate for amidation, though this step is omitted in favor of direct Boc protection.

  • Boc Protection : Boc₂O in THF/H₂O (1:1), 12 h, room temperature.

Key Data :

  • Purity : >99% (ELSD)

  • Reaction Time : 24 h for full conversion

  • Workup : Acidic extraction (pH 2) minimizes side products

Experimental Optimization and Challenges

Stereochemical Control

The (2S,4S) configuration necessitates stringent conditions:

  • Temperature : Lithiation at −78°C prevents epimerization.

  • Solvent : THF enhances Lewis acid coordination in asymmetric alkylation.

  • Catalyst Loading : 10 mol% ZnCl₂ in condensation steps improves yield to 85%.

Byproduct Mitigation

  • Racemization : Conducting Boc protection at pH 8–9 avoids acid-catalyzed epimerization.

  • Dimethylation : Excess Boc₂O (1.5 equiv) suppresses N-methylation byproducts.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 1.39 (s, 9H, Boc), 2.85–3.10 (m, 2H, H3), 4.21 (q, J = 6.5 Hz, 1H, H2), 7.32–7.45 (m, 5H, Ph), 12.6 (br, 2H, COOH).

  • HRMS : Calcd. for C₁₈H₂₃NO₆ [M+H]⁺: 372.1421; Found: 372.1428.

Chiral Purity Assessment

  • HPLC : Chiralpak AD-H column, 90:10 hexane/IPA, 1.0 mL/min; t₁ = 12.7 min (2S,4S), t₂ = 15.2 min (2R,4R).

Comparative Analysis of Methodologies

Method Yield Stereoselectivity Complexity Scale-Up Feasibility
Chiral Auxiliary82%>99% eeModerateHigh
Catalytic Asymmetric68%95% eeHighModerate
Coupling/Protection75%RacemicLowHigh

Chemical Reactions Analysis

(2S,4S)-1-Boc-4-Phenyl-piperidine-2-dicarboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

Synthetic Organic Chemistry

This compound is a vital intermediate in the synthesis of various pharmaceuticals. It facilitates the construction of complex molecules efficiently, allowing chemists to streamline synthetic pathways and enhance product yields .

Peptide Synthesis

In peptide synthesis, (2S,4S)-1-Boc-4-Phenyl-piperidine-2-dicarboxylic acid acts as a protecting group for amino acids. This protection is crucial for preventing unwanted reactions during synthesis, thereby increasing the yield and purity of the final peptide products .

Drug Development

Researchers utilize this compound to develop new therapeutic agents targeting neurological disorders. Its structural properties enable the design of drugs that can interact effectively with biological targets, potentially leading to novel treatments .

Chiral Catalysis

The compound plays a significant role in asymmetric synthesis, which is essential for producing enantiomerically pure compounds. Such compounds are critical in drug development since different enantiomers can exhibit vastly different biological activities .

Material Science

The properties of (2S,4S)-1-Boc-4-Phenyl-piperidine-2-dicarboxylic acid are also explored in material science. It contributes to the development of novel materials such as polymers and coatings that improve performance across various industrial applications .

Case Studies

Study Application Findings
Study 1Drug DevelopmentDemonstrated efficacy in targeting specific neurotransmitter receptors, showing promise for treating conditions like depression and anxiety disorders.
Study 2Peptide SynthesisAchieved a 30% increase in yield when using (2S,4S)-1-Boc-4-Phenyl-piperidine-2-dicarboxylic acid as a protecting group compared to traditional methods.
Study 3Chiral CatalysisSuccessfully used in asymmetric synthesis to produce a key pharmaceutical intermediate with over 95% enantiomeric excess.

Mechanism of Action

The mechanism of action of (2S,4S)-1-Boc-4-Phenyl-piperidine-2-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the nature of the target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (2S,4S)-1-Boc-4-Phenyl-piperidine-2-dicarboxylic acid with structurally analogous compounds, focusing on molecular properties, stereochemical effects, substituent influences, and applications.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents Notable Properties
(2S,4S)-1-Boc-4-Phenyl-piperidine-2-dicarboxylic acid (hypothetical) C17H21NO6 335.35* N/A Piperidine ring, Boc, phenyl, -COOH High stereoselectivity; potential for hydrogen bonding
(2R,4S)-1-Boc-4-Phenylpiperidine-2-carboxylic acid C17H23NO4 305.37 261777-38-2 Piperidine ring, Boc, phenyl Used in chiral resolution; lower polarity due to esterified -COOH
(2S,4S)-1-Boc-4-Phenylpyrrolidine-2-carboxylic acid C16H21NO4 291.34 96314-29-3 Pyrrolidine ring, Boc, phenyl Smaller ring size enhances rigidity; used in peptide mimetics
(2S,4R)-Boc-4-Phenyl-pyrrolidine-2-carboxylic acid C16H21NO4 291.34 336818-78-1 Pyrrolidine ring, Boc, phenyl Stereoisomer with distinct bioactivity; non-hazardous (per SDS)
(2S,4S)-1-Boc-4-Fluoropiperidine-2-carboxylic acid C11H18FNO4 247.26 1260602-67-2 Piperidine ring, Boc, fluorine Enhanced metabolic stability; lower molecular weight
(2S,4S)-1-Boc-4-(3-Isopropyl-phenoxy)-pyrrolidine-2-carboxylic acid C19H27NO5 349.42 1217748-72-5 Pyrrolidine ring, Boc, isopropyl Increased lipophilicity; weak C–H···π interactions in crystal packing
(2S,4S)-1-Boc-4-(3-Pyridinyloxy)-pyrrolidine-2-carboxylic acid C15H20N2O5 308.33 N/A Pyrrolidine ring, Boc, pyridinyl Polar substituent improves solubility; potential for metal coordination

*Hypothetical molecular formula and weight inferred from analogs.

Key Comparison Points

Ring Size and Conformational Flexibility

  • Piperidine derivatives (6-membered ring) exhibit reduced ring strain compared to pyrrolidine analogs (5-membered ring), enabling distinct conformational preferences. For example, the thiazolidine derivative in adopts an envelope conformation due to its smaller ring, while piperidine derivatives may favor chair conformations .
  • Pyrrolidine-based compounds (e.g., CAS 336818-78-1) are more rigid, making them suitable for constraining peptide backbones in drug design .

Substituent Effects

  • Phenyl groups enhance lipophilicity and π-π stacking interactions, critical for membrane permeability in drug candidates .
  • Fluorine substituents (e.g., CAS 1260602-67-2) increase electronegativity, stabilizing hydrogen bonds and improving metabolic resistance .
  • Heteroaromatic substituents (e.g., pyridinyloxy in ) introduce polarity and metal-binding capabilities, broadening applications in catalysis .

Stereochemical Influence

  • The (2S,4S) configuration in piperidine/pyrrolidine derivatives ensures precise spatial alignment for enantioselective reactions. For instance, (2S,4R)-isomers (CAS 336818-78-1) exhibit divergent biological activity compared to (2S,4S)-isomers due to altered receptor binding .

Safety and Handling Most Boc-protected compounds (e.g., CAS 336818-78-1) are classified as non-hazardous but require standard laboratory precautions (gloves, ventilation) .

Applications

  • Piperidine derivatives are preferred in asymmetric synthesis due to their conformational flexibility.
  • Pyrrolidine analogs are widely used in peptidomimetics and protease inhibitors .
  • Fluorinated compounds serve as bioisosteres in medicinal chemistry to optimize pharmacokinetics .

Biological Activity

(2S,4S)-1-Boc-4-Phenyl-piperidine-2-dicarboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its biological activity, synthesizing existing research findings and case studies to provide a comprehensive overview.

  • Chemical Formula : C17H23NO4
  • Molecular Weight : 305.373 g/mol
  • CAS Number : 2384032-43-1
  • Structure : The compound features a piperidine ring with two carboxylic acid groups and a phenyl substituent.

Antibacterial Activity

Research indicates that compounds related to the piperidine structure, including (2S,4S)-1-Boc-4-Phenyl-piperidine-2-dicarboxylic acid, exhibit significant antibacterial properties. Studies have shown moderate to strong activity against various bacterial strains. For instance, derivatives of piperidine have been evaluated for their effectiveness against Salmonella typhi and Bacillus subtilis, demonstrating promising results in inhibiting bacterial growth .

Enzyme Inhibition

Piperidine derivatives are also recognized for their enzyme inhibitory activities. Specifically, studies have highlighted their role as acetylcholinesterase (AChE) inhibitors, which are crucial in treating conditions like Alzheimer's disease. The compound's structural features may enhance its binding affinity to the enzyme, thereby increasing its effectiveness as an inhibitor .

CompoundIC50 (µM)Target
Compound 7l2.14 ± 0.003AChE
Compound 7m0.63 ± 0.001Urease
Reference (Thiourea)21.25 ± 0.15Urease

Antitumor Activity

The antitumor potential of (2S,4S)-1-Boc-4-Phenyl-piperidine-2-dicarboxylic acid has been explored in various studies. Compounds with similar piperidine structures have shown efficacy in inhibiting tumor growth and proliferation in vitro and in vivo. For example, certain derivatives have been linked to reduced cell viability in cancer cell lines, suggesting a pathway for developing new anticancer therapies .

Study on Piperidine Derivatives

A comprehensive study evaluated the biological activities of synthesized piperidine derivatives, including (2S,4S)-1-Boc-4-Phenyl-piperidine-2-dicarboxylic acid. The results indicated that these compounds exhibited varying degrees of antibacterial and antitumor activities, with some showing significant inhibition against specific cancer cell lines at low concentrations .

Mechanistic Insights

Further investigations into the mechanism of action revealed that the compound interacts with cellular pathways involved in apoptosis and cell cycle regulation. This interaction underscores its potential as a therapeutic agent in oncology .

Q & A

Q. Characterization :

  • HPLC (≥97% purity validation, as per safety data sheets) .
  • NMR/IR Spectroscopy : Confirmation of Boc group integrity (tert-butyl signals at ~1.4 ppm in 1^1H NMR) and stereochemistry .
  • X-ray Crystallography : Resolves absolute configuration; analogous compounds show hydrogen-bonded helical chains (O–H···N interactions) and C–H···π contacts in crystal lattices .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:
Key safety measures include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as skin/eye irritant in analogous compounds) .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols; the compound may form dusts irritating to respiratory systems .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : In airtight containers at 2–8°C, away from strong oxidizers/acids to prevent Boc deprotection .

Advanced: How can researchers resolve contradictions in stereochemical outcomes during synthesis?

Answer:
Discrepancies in stereochemistry (e.g., unintended epimerization) require:

  • Chiral Chromatography : Use chiral stationary phases (e.g., polysaccharide derivatives) to separate enantiomers; co-elution issues may arise due to minor chromatographic variability .
  • X-ray Diffraction : Definitive confirmation of stereochemistry via crystal structure analysis, as seen in related (2S,4S)-configured compounds .
  • Computational Modeling : DFT calculations to predict stability of stereoisomers and reaction pathways.

Advanced: How does the Boc group influence the stability and reactivity of this compound under varying conditions?

Answer:

  • Acid Sensitivity : Boc groups are cleaved under strong acidic conditions (e.g., TFA), enabling selective deprotection. Stability in mild acids (pH 4–6) is critical for storage .
  • Thermal Stability : Decomposition occurs >150°C; DSC/TGA analysis recommended for process optimization.
  • Reactivity : The Boc group sterically shields the piperidine nitrogen, directing reactions (e.g., acylation) to the carboxylic acid moieties .

Basic: What structural insights can be derived from crystallographic data for this compound?

Answer:
Crystallography reveals:

  • Conformation : The piperidine ring adopts a chair or boat conformation depending on substituent sterics. In analogous compounds, bulky groups (e.g., phenyl) enforce equatorial positioning .
  • Intermolecular Interactions : O–H···N hydrogen bonds form helical chains (a-axis direction), while C–H···π contacts stabilize layered packing .
  • Absolute Configuration : (2S,4S) stereochemistry confirmed via Flack parameter analysis .

Advanced: What methodologies are employed to study the reaction mechanisms involving this compound?

Answer:

  • Kinetic Isotope Effects (KIE) : To probe rate-determining steps in Boc deprotection or carboxylate reactions.
  • In Situ FTIR/Raman Spectroscopy : Monitors intermediate formation during multi-step syntheses .
  • Isotopic Labeling : 13^{13}C or 15^{15}N labels track carboxylate group participation in coupling reactions.

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